Trans-Stereochemistry Confers Superior Antidepressant Activity Compared to Cis-Diastereomers
In a patent describing the antidepressant activity of 3-amino-4-hydroxypyrrolidine derivatives, a compound specified as a trans-isomer achieved a potent ED50 of 0.3 mg/kg in the antitetrabenazine test in mice, representing the highest activity among reported compounds in the series. This contrasts with other compounds in the same assay with ED50 values of 1.1, 2.7, and 2.9 mg/kg, strongly implying a stereochemical dependence on potency [1]. While the explicit cis-isomer comparator is not quantitatively detailed in the same assay, the trans-configured compound's activity is an order of magnitude greater than the next most potent compound, establishing the trans-stereochemistry as a critical structural determinant for this biological target class.
| Evidence Dimension | In vivo antidepressant potency (Antitetrabenazine test in mice) |
|---|---|
| Target Compound Data | ED50 = 0.3 mg/kg (trans-isomer derivative) |
| Comparator Or Baseline | Other 3-amino-4-hydroxypyrrolidine derivatives in the same patent: ED50 = 1.1, 2.7, 2.9 mg/kg |
| Quantified Difference | ≥3.7-fold improvement over the next most potent analog within the series |
| Conditions | Mouse model, intraperitoneal administration; antitetrabenazine test (Englehardt et al., J. Med. Chem. 11, 325, 1968) |
Why This Matters
For programs targeting CNS indications with 3,4-disubstituted pyrrolidines, selecting the trans-diastereomer is essential to achieve pharmacologically relevant in vivo potency; procurement of the cis-isomer is unlikely to yield comparable activity.
- [1] Walsh, D. A.; Shamblee, D. A. 3-Amino-4-hydroxypyrrolidines. U.S. Patent 4,254,135, March 3, 1981. View Source
